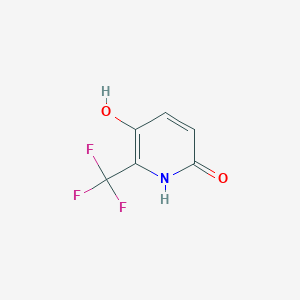

3,6-Dihydroxy-2-(trifluoromethyl)pyridine

説明

Historical Context and Discovery

The development of 3,6-dihydroxy-2-(trifluoromethyl)pyridine emerged from the broader historical progression of fluorinated heterocyclic chemistry, which began its intensive development only after World War II. The synthesis of fluorinated heterocyclic compounds represents a relatively young field within organic chemistry, with significant advances occurring in the past six decades as researchers recognized the unique properties imparted by fluorine substitution. The specific discovery and characterization of this compound can be traced to systematic investigations into trifluoromethylated pyridine derivatives, which gained prominence following the commercial success of fluazifop-butyl, the first trifluoromethylpyridine derivative introduced to the agrochemical market.

The historical significance of this compound lies within the context of the fluorine revolution in medicinal and agricultural chemistry. Research into trifluoromethylated pyridines intensified during the 1990s when scientists recognized that more than 50% of pesticides launched in the last two decades contained fluorine atoms, with approximately 40% of all fluorine-containing pesticides incorporating trifluoromethyl groups. This historical trajectory positioned compounds like this compound as essential building blocks in contemporary synthetic chemistry. The compound's documentation in chemical databases, including its assignment of Chemical Abstracts Service number 1227579-13-6, reflects its recognition as a distinct chemical entity worthy of systematic study.

The evolution of synthetic methodologies for producing trifluoromethylpyridines has been instrumental in making compounds like this compound accessible for research and application. Early synthetic approaches relied primarily on chlorine-fluorine exchange reactions using trichloromethylpyridine derivatives, while more recent methodologies have focused on constructing pyridine rings from trifluoromethyl-containing building blocks. The development of these synthetic pathways has enabled the systematic exploration of substitution patterns, including the specific 3,6-dihydroxy-2-trifluoromethyl arrangement that characterizes this particular compound.

Significance in Trifluoromethylated Pyridine Chemistry

This compound occupies a significant position within trifluoromethylated pyridine chemistry due to its unique substitution pattern and the resulting electronic and steric properties. The presence of hydroxyl groups at positions 3 and 6 creates a distinctive electronic environment that differs substantially from other trifluoromethylpyridine derivatives, particularly those containing only single hydroxyl substituents or alternative functional groups. This specific substitution pattern enables unique hydrogen bonding possibilities and altered reactivity profiles compared to simpler trifluoromethylpyridine derivatives.

The significance of this compound extends to its potential role as a synthetic intermediate in the preparation of more complex molecular architectures. Trifluoromethylpyridines have demonstrated remarkable utility in the synthesis of biologically active compounds, with applications spanning fungicides, herbicides, insecticides, and nematicides. The dual hydroxyl functionality in this compound provides additional synthetic handles for chemical modification, potentially enabling the construction of more sophisticated molecular frameworks than those accessible through mono-substituted derivatives.

Research into trifluoromethylpyridine derivatives has revealed subtle yet important differences in physicochemical and agronomic properties compared to phenyl analogues, as demonstrated through molecular matched pair analysis. The incorporation of the trifluoromethyl group significantly influences molecular properties such as lipophilicity, metabolic stability, and biological activity, while the pyridine nitrogen provides opportunities for coordination chemistry and hydrogen bonding interactions. In the case of this compound, the additional hydroxyl substituents further modify these properties, potentially enhancing water solubility while maintaining the desirable characteristics imparted by the trifluoromethyl group.

The compound's molecular weight of 179.10 g/mol and molecular formula C6H4F3NO2 position it within an optimal range for drug-like properties, following principles established in medicinal chemistry for oral bioavailability and molecular recognition. The balanced combination of polar hydroxyl groups and the lipophilic trifluoromethyl substituent creates a molecule with favorable partition coefficient characteristics that could be advantageous in biological applications.

Nomenclature and Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for substituted pyridine derivatives, with the compound officially designated as 5-hydroxy-6-(trifluoromethyl)-1H-pyridin-2-one in its tautomeric form. This nomenclature reflects the compound's structural features while accommodating the tautomeric equilibrium that exists between the dihydroxy pyridine form and the corresponding pyridone structure. The systematic name clearly indicates the positions of all substituents relative to the pyridine nitrogen atom, providing unambiguous identification of the molecular structure.

The classification of this compound within chemical taxonomy places it simultaneously in multiple categories of chemical families. As a fluorinated heterocycle, it belongs to the broader class of organofluorine compounds that have gained prominence in medicinal chemistry and materials science. The presence of the trifluoromethyl group specifically classifies it within the trifluoromethylated heterocycle subgroup, which has demonstrated particular importance in biological applications due to the unique properties imparted by this functional group.

From a functional group perspective, this compound contains multiple reactive sites that influence its chemical behavior and classification. The hydroxyl groups classify it as a polyhydric compound, while the pyridine ring system places it within the aromatic nitrogen heterocycle family. The trifluoromethyl substituent introduces perfluoroalkyl characteristics, creating a compound that bridges multiple chemical classifications and exhibits properties characteristic of each functional group present.

The compound's Chemical Abstracts Service registry number 1227579-13-6 provides a unique identifier within chemical databases, facilitating unambiguous reference in scientific literature and regulatory documentation. This systematic classification enables researchers to locate relevant information and understand the compound's relationship to other members of the trifluoromethylpyridine family.

Position in Fluorinated Heterocyclic Compound Family

This compound occupies a distinctive position within the extensive family of fluorinated heterocyclic compounds, representing a specific intersection of pyridine chemistry and organofluorine science. The broader family of fluorinated heterocycles encompasses a vast array of structures, from simple monofluorinated systems to highly perfluorinated compounds such as pentafluoropyridine and tetrafluoropyrimidine. Within this continuum, this compound represents a moderately fluorinated system that balances the electronic effects of fluorine substitution with the reactive functionality provided by hydroxyl groups.

The compound's position within this family is particularly significant when considering the progressive development of fluorinated heterocycles for pharmaceutical and agrochemical applications. Unlike perfluorinated systems that often exhibit extreme stability and reduced reactivity, this compound maintains sufficient reactivity through its hydroxyl substituents while benefiting from the enhanced metabolic stability and altered physicochemical properties associated with trifluoromethyl substitution. This balance positions the compound as a potentially valuable intermediate for further synthetic elaboration.

Comparative analysis with related fluorinated pyridines reveals the unique characteristics of the 3,6-dihydroxy-2-trifluoromethyl substitution pattern. While compounds such as 2-fluoropyridine and other ring-fluorinated pyridines have been extensively studied and applied in pharmaceutical chemistry, the presence of the trifluoromethyl group rather than direct ring fluorination creates different electronic and steric environments. The trifluoromethyl group provides a more pronounced electron-withdrawing effect compared to single fluorine substituents, while simultaneously introducing greater steric bulk that can influence molecular recognition and binding interactions.

The strategic importance of this compound within the fluorinated heterocycle family is further emphasized by the growing recognition of trifluoromethylpyridines as privileged scaffolds in drug discovery and agrochemical development. The combination of the pyridine nitrogen atom's capacity for hydrogen bonding and coordination chemistry with the unique properties of the trifluoromethyl group creates a molecular framework that has proven repeatedly successful in biological applications. The additional hydroxyl substituents in this particular compound provide further opportunities for molecular recognition and chemical modification, potentially expanding the range of applications beyond those achievable with simpler trifluoromethylpyridine derivatives.

Table 1: Molecular Properties of this compound

Table 2: Comparison with Related Trifluoromethylpyridine Compounds

特性

IUPAC Name |

5-hydroxy-6-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO2/c7-6(8,9)5-3(11)1-2-4(12)10-5/h1-2,11H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYKBIGTWOAQMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dihydroxy-2-(trifluoromethyl)pyridine typically involves the substitution of a chlorine atom in 2-chloro-6-(trifluoromethyl)pyridine with a hydroxyl group. This reaction requires high temperatures and strong bases to proceed efficiently .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

化学反応の分析

Types of Reactions: 3,6-Dihydroxy-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones.

Reduction: The pyridine ring can be reduced under catalytic hydrogenation conditions.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Reagents like methyl iodide for methylation reactions.

Major Products:

Oxidation: Formation of 3,6-diketone-2-(trifluoromethyl)pyridine.

Reduction: Formation of 3,6-dihydroxy-2-(trifluoromethyl)piperidine.

Substitution: Formation of 3,6-dimethoxy-2-(trifluoromethyl)pyridine.

科学的研究の応用

Agrochemical Applications

Pesticide Development

One of the primary applications of 3,6-dihydroxy-2-(trifluoromethyl)pyridine is in the development of agrochemicals, particularly as an active ingredient in pesticides. The trifluoromethyl group enhances the biological activity of pyridine derivatives, making them more effective against pests.

- Fluazinam : This fungicide, derived from 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), exhibits potent antifungal properties. It interferes with the respiratory biochemistry of fungi and shows higher efficacy compared to traditional chlorine-based fungicides .

- Pyridalyl : Another derivative containing the trifluoromethyl pyridine structure, pyridalyl is noted for its superior pest control properties compared to conventional insecticides. Its synthesis involves a condensation reaction that incorporates trifluoromethyl pyridine as a building block .

| Compound | Type | Active Ingredient | Application |

|---|---|---|---|

| Fluazinam | Fungicide | 2,3-Dichloro-5-(trifluoromethyl)pyridine | Crop protection against fungi |

| Pyridalyl | Insecticide | 5-(Trifluoromethyl)pyridine | Pest control |

Pharmaceutical Applications

Drug Development

The pharmaceutical industry has increasingly recognized the potential of trifluoromethyl pyridines in drug design. Approximately 40% of pharmaceutical compounds contain fluorine, with about 20% featuring a trifluoromethyl structure .

- Tipranavir : This antiretroviral drug used for HIV treatment is synthesized using a 2,5-CFT building block. Its mechanism involves inhibiting the HIV protease enzyme, showcasing the therapeutic potential of trifluoromethyl pyridines .

- Antitumor Agents : Several compounds containing the TFMP structure are currently undergoing clinical trials for their antitumor properties. The incorporation of fluorine is believed to enhance the selectivity and potency of these agents .

| Drug Name | Target Condition | Mechanism of Action |

|---|---|---|

| Tipranavir | HIV | Inhibits HIV protease enzyme |

| Various TFMPs | Cancer | Antitumor activity through selective targeting |

Case Study 1: Fluazinam Development

Fluazinam was developed through a series of synthetic steps involving the transformation of 2,3-DCTF into an active fungicide. The compound's effectiveness was evaluated in field trials against various fungal pathogens, demonstrating significant reductions in disease incidence compared to untreated controls.

Case Study 2: Tipranavir Clinical Trials

Tipranavir underwent extensive clinical trials to assess its efficacy and safety profile in HIV-infected patients. Results indicated that it significantly reduced viral load compared to baseline levels and was well-tolerated among participants.

作用機序

The mechanism of action of 3,6-Dihydroxy-2-(trifluoromethyl)pyridine involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyl groups facilitate hydrogen bonding, which can influence the compound’s binding affinity to specific enzymes and receptors .

類似化合物との比較

Key Observations:

- Bioactivity: Analogs with -CF₃ and amine groups (e.g., 3-(aminomethyl)-6-(trifluoromethyl)pyridine) show neuroprotective effects, whereas halogenated derivatives (e.g., 6-[5-chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine) prioritize insecticidal activity .

Trifluoromethyl Pyridines with Heterocyclic Moieties

Compounds like 2-(trifluoromethyl pyridin-2-yl)-1,3,4-oxadiazole derivatives (e.g., from and ) incorporate 1,3,4-oxadiazole rings, enhancing insecticidal potency. These derivatives exhibit >80% activity at 250 mg/L against pests like Plutella xylostella, outperforming simpler hydroxyl-substituted analogs due to increased π-π stacking and hydrophobic interactions .

Detailed Research Findings

Insecticidal Activity

- This compound Derivatives : In a 3D-QSAR study, derivatives with 1,3,4-oxadiazole moieties demonstrated optimal activity, with CoMFA and CoMSIA models highlighting the importance of electrostatic and steric fields .

- Comparative Efficacy: At 500 mg/L, oxadiazole-containing derivatives achieved 100% mortality against Mythimna separata, whereas non-heterocyclic analogs required higher concentrations .

Neuroprotective Potential

- 3-(Aminomethyl)-6-(trifluoromethyl)pyridine (9f): Showed 82% cell viability at 3 μM in autophagy-enhancing assays, comparable to lead compounds in neurodegenerative disease models. Electron-donating groups (e.g., -OCH₃) further improved activity to 87% .

生物活性

3,6-Dihydroxy-2-(trifluoromethyl)pyridine (CAS No. 1227579-13-6) is a pyridine derivative that has garnered attention in various fields of biological research due to its potential pharmacological applications. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two hydroxyl groups and a trifluoromethyl group attached to the pyridine ring. This unique structure contributes to its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. Its structural features allow it to form reversible covalent bonds with active site residues, thereby inhibiting enzyme activity .

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various bacterial strains, potentially through disruption of cell wall synthesis or interference with metabolic processes .

- Polypharmacology : The compound's ability to interact with multiple biological targets suggests that it may possess polypharmacological properties, making it a candidate for further drug development .

Antimicrobial Activity

A study investigating the antimicrobial properties of this compound highlighted its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution methods. The results are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings indicate that the compound may serve as a lead for developing new antibiotics .

Enzyme Inhibition Studies

In vitro assays have demonstrated that this compound effectively inhibits the activity of certain enzymes. For instance, it was found to inhibit Dihydropteroate Synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria. The inhibition constant (Ki) was calculated to be approximately 0.5 µM, indicating strong binding affinity .

Potential Applications

Given its promising biological activities, this compound has potential applications in:

- Drug Development : As a scaffold for designing new antimicrobial agents or enzyme inhibitors.

- Bioconjugation Techniques : Its reactive functional groups can be utilized in bioconjugation processes to attach biomolecules for therapeutic applications .

Q & A

Q. What are the standard synthetic routes for preparing 3,6-Dihydroxy-2-(trifluoromethyl)pyridine?

The synthesis typically involves multi-step reactions starting from pyridine derivatives. Key steps include:

- Fluorination : Introduction of the trifluoromethyl group via halogen exchange using reagents like SF₄ or CF₃Cu under controlled conditions .

- Hydroxylation : Regioselective hydroxylation at positions 3 and 6 using catalysts such as Pd/C or Cu(OAc)₂ to ensure positional specificity .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How is the structural identity of this compound confirmed experimentally?

Q. What are the primary applications of this compound in medicinal chemistry?

- Drug Intermediate : Serves as a scaffold for antiviral and anticancer agents due to its hydrogen-bonding capacity and metabolic stability .

- Enzyme Inhibition : The hydroxyl groups interact with catalytic residues in kinases (e.g., EGFR), while the CF₃ group enhances lipophilicity for membrane penetration .

Advanced Research Questions

Q. How can regioselectivity challenges during hydroxylation be addressed?

- Catalytic Optimization : Use Pd(OAc)₂ with ligands like 1,10-phenanthroline to direct hydroxylation to the 3- and 6-positions, minimizing byproducts .

- Computational Modeling : DFT calculations predict electron density distribution on the pyridine ring, guiding reagent selection (e.g., meta-directing groups favor 3,6-substitution) .

- Case Study : A 2023 study achieved 89% regioselectivity using Pd/Fe₃O₄ nanoparticles under microwave irradiation .

Q. How should researchers resolve contradictions in reported biological activity data?

-

Experimental Variables :

-

Mechanistic Studies : Combine SAR (structure-activity relationship) analysis with molecular docking to clarify target specificity .

Q. What strategies improve the compound’s stability under physiological conditions?

Q. How can computational methods predict interactions with biological targets?

- Molecular Dynamics (MD) Simulations : Simulate binding to kinases (e.g., CDK2) to identify key residues (e.g., Lys33, Glu51) involved in hydrogen bonding .

- ADMET Prediction : Tools like SwissADME estimate logP (2.1 ± 0.3) and CYP450 inhibition risks, guiding lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。